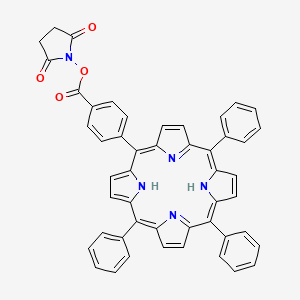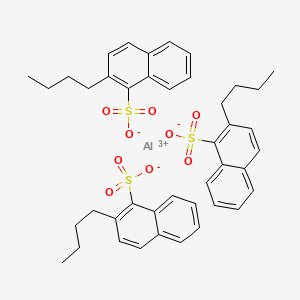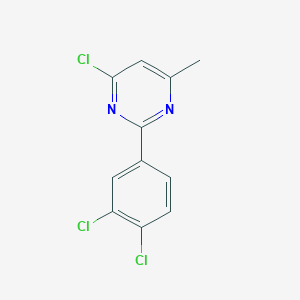
3,7-Diamino-2,8-dimethyl-5-phenylphenazin-5-ium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,7-Diamino-2,8-dimethyl-5-phenylphenazin-5-ium is a synthetic organic compound known for its vibrant color and utility in various scientific applications. It is a member of the phenazine family, which is characterized by a tricyclic structure with nitrogen atoms at positions 5 and 10. This compound is often used as a dye and has significant applications in biological staining and chemical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Diamino-2,8-dimethyl-5-phenylphenazin-5-ium typically involves the oxidative cyclization of appropriate precursors. One common method includes the reaction of 2,8-dimethyl-3,7-diaminophenazine with phenylamine under oxidative conditions. Potassium permanganate is often used as the oxidizing agent in this reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves careful control of temperature, pH, and reaction time to ensure the desired product is obtained efficiently.
化学反应分析
Types of Reactions
3,7-Diamino-2,8-dimethyl-5-phenylphenazin-5-ium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: It can be reduced to form amine derivatives.
Substitution: The amino groups at positions 3 and 7 can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate is a common oxidizing agent.
Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted phenazines, which can have different functional groups attached to the amino or methyl groups.
科学研究应用
3,7-Diamino-2,8-dimethyl-5-phenylphenazin-5-ium has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a dye in various chemical reactions.
Biology: Employed as a biological stain for visualizing cellular components under a microscope.
Medicine: Investigated for its potential use in photodynamic therapy and as an antimicrobial agent.
Industry: Utilized in the production of dyes and pigments for textiles and other materials
作用机制
The mechanism of action of 3,7-Diamino-2,8-dimethyl-5-phenylphenazin-5-ium involves its interaction with biological molecules. It can intercalate into DNA, disrupting the normal function of the genetic material. This property makes it useful in biological staining and potential therapeutic applications. The compound can also generate reactive oxygen species under light exposure, which contributes to its antimicrobial and photodynamic therapy effects .
相似化合物的比较
Similar Compounds
- 2,8-Dimethylphenosafranine
- 3,7-Diamino-2,8-dimethyl-5-phenazinium chloride
- 3,7-Dimethyl-10-phenyl-phenazin-10-ium-2,8-diamine chloride
Uniqueness
3,7-Diamino-2,8-dimethyl-5-phenylphenazin-5-ium is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to intercalate into DNA and generate reactive oxygen species under light exposure sets it apart from other similar compounds, making it particularly useful in biological and medical applications .
属性
CAS 编号 |
7006-08-8 |
|---|---|
分子式 |
C20H19N4+ |
分子量 |
315.4 g/mol |
IUPAC 名称 |
3,7-dimethyl-10-phenylphenazin-10-ium-2,8-diamine |
InChI |
InChI=1S/C20H18N4/c1-12-8-17-19(10-15(12)21)24(14-6-4-3-5-7-14)20-11-16(22)13(2)9-18(20)23-17/h3-11H,1-2H3,(H3,21,22)/p+1 |
InChI 键 |
WULISCVZERSMML-UHFFFAOYSA-O |
规范 SMILES |
CC1=CC2=C(C=C1N)[N+](=C3C=C(C(=CC3=N2)C)N)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{[2-{[(6-Aminohexanoyl)oxy]methyl}-2-(hydroxymethyl)butoxy]carbonyl}cyclohexanecarboxylic acid](/img/structure/B13782139.png)

![Ethanone, 1-(1-azabicyclo[2.2.1]hept-3-YL)-2-bromo-, exo-(9CI)](/img/structure/B13782143.png)

![2-{[2-{[(6-Aminohexanoyl)oxy]methyl}-2-(hydroxymethyl)butoxy]carbonyl}cyclohexanecarboxylic acid](/img/structure/B13782171.png)



![[9-(2,5-dicarboxyphenyl)-6-(ethylamino)xanthen-3-ylidene]-ethylazanium;N,N-diethylethanamine;chloride](/img/structure/B13782182.png)


![Benzeneacetic acid, alpha-[(3-methoxy-1-methyl-3-oxo-1-propenyl)amino]-, monopotassium salt](/img/structure/B13782199.png)

